Methyl 4-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate Methyl 4-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate
Brand Name: Vulcanchem
CAS No.: 1351594-76-7
VCID: VC5717301
InChI: InChI=1S/C17H19N3O3.C2H2O4/c1-22-17(21)13-4-2-11(3-5-13)8-20-9-14(10-20)16-18-15(19-23-16)12-6-7-12;3-1(4)2(5)6/h2-5,12,14H,6-10H2,1H3;(H,3,4)(H,5,6)
SMILES: COC(=O)C1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O
Molecular Formula: C19H21N3O7
Molecular Weight: 403.391

Methyl 4-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate

CAS No.: 1351594-76-7

Cat. No.: VC5717301

Molecular Formula: C19H21N3O7

Molecular Weight: 403.391

* For research use only. Not for human or veterinary use.

Methyl 4-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate - 1351594-76-7

Specification

CAS No. 1351594-76-7
Molecular Formula C19H21N3O7
Molecular Weight 403.391
IUPAC Name methyl 4-[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methyl]benzoate;oxalic acid
Standard InChI InChI=1S/C17H19N3O3.C2H2O4/c1-22-17(21)13-4-2-11(3-5-13)8-20-9-14(10-20)16-18-15(19-23-16)12-6-7-12;3-1(4)2(5)6/h2-5,12,14H,6-10H2,1H3;(H,3,4)(H,5,6)
Standard InChI Key BGZVEVSXGHFNKA-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O

Introduction

Synthesis and Development

Synthetic Routes

The synthesis likely follows modular strategies documented in cyclopropyl-oxadiazole patents. A representative pathway involves:

  • Oxadiazole Formation: Cyclopropylamidoxime undergoes cyclization with a carboxylic acid derivative (e.g., methyl chlorooxoacetate) under microwave irradiation to yield 3-cyclopropyl-1,2,4-oxadiazole .

  • Azetidine Functionalization: The oxadiazole is coupled to azetidine via nucleophilic substitution or palladium-catalyzed cross-coupling, introducing the heterocyclic core .

  • Benzoate Ester Conjugation: The azetidine-oxadiazole intermediate is alkylated with methyl 4-(bromomethyl)benzoate to attach the aromatic moiety .

  • Salt Formation: Treatment with oxalic acid in ethanol yields the final oxalate salt, optimizing crystallinity for characterization .

Analytical Characterization

Key characterization data for analogous compounds include:

  • ¹H NMR: Peaks at δ 1.10–1.25 (cyclopropyl CH₂), δ 3.70–4.20 (azetidine CH₂N), and δ 7.80–8.10 (aromatic protons) .

  • HPLC Purity: >95% under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Pharmacological Profile

Mechanism of Action

The compound’s structural motifs suggest multiple biological targets:

  • Antimicrobial Activity: 1,2,4-Oxadiazoles disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). For example, compound 19a (MIC = 3.9 μM against Bacillus subtilis) shares the oxadiazole-azetidine scaffold .

  • Anti-Inflammatory Effects: Oxadiazoles inhibit cyclooxygenase (COX) isoforms. Analog 10 showed COX-2 inhibition (IC₅₀ = 0.007 μM), attributed to hydrogen bonding with active-site residues .

  • Neuroprotective Potential: Ferulic acid-oxadiazole hybrids (e.g., 26a) inhibit acetylcholinesterase (IC₅₀ = 0.068 μM), suggesting utility in Alzheimer’s disease .

Preclinical Data

While direct studies are unavailable, structurally related compounds exhibit:

ActivityModel SystemResult (Analog)Reference
AntibacterialS. aureusMIC = 10.8 μM (11a)
AntifungalC. albicansMIC = 200 μg/mL (18)
COX-2 InhibitionEnzyme assayIC₅₀ = 0.007 μM (10)
AChE InhibitionSH-SY5Y cellsIC₅₀ = 0.068 μM (26a)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator